Tri-O-acetyl-D-glucal

Descripción

Structural Overview and Derivation from D-Glucose

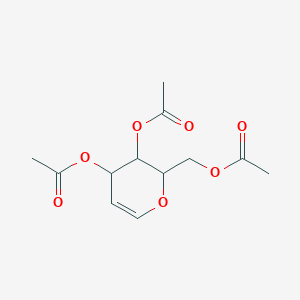

Tri-O-acetyl-D-glucal, systematically named 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is a derivative of D-glucose. cymitquimica.combiosynth.com Its structure is characterized by a six-membered dihydropyran ring with a double bond between carbons 1 and 2. biosynth.comusp.br The hydroxyl groups at positions 3, 4, and 6 of the parent D-glucal are protected by acetyl groups. ontosight.ai This acetylation enhances its stability and solubility in organic solvents, which is advantageous for its use in various chemical reactions. cymitquimica.com

The synthesis of this compound originates from D-glucose. A common synthetic route involves the conversion of D-glucose to its peracetylated form, followed by the formation of a glycosyl halide. Subsequent reductive elimination of the halide, often using zinc dust, leads to the formation of D-glucal. usp.br The final step involves the acetylation of the hydroxyl groups of D-glucal to yield this compound. usp.br

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Systematic Name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate |

| Molecular Formula | C₁₂H₁₆O₇ |

| Molecular Weight | 272.25 g/mol biosynth.com |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |

| Key Structural Feature | Dihydropyran ring with a C1-C2 double bond and acetylated hydroxyl groups |

Historical Context and Early Synthetic Utility

The parent molecule, D-glucal, was first synthesized by Hermann Emil Fischer in 1913 through the reductive elimination of a glycosyl halide with zinc. usp.br This discovery laid the groundwork for the development and utilization of its derivatives, including this compound. In the 1960s, the synthetic utility of this compound was significantly advanced by Ferrier, who demonstrated its reaction with alcohols in the presence of a Lewis acid to form 2,3-unsaturated O-glycosides. thieme-connect.comrsc.org This reaction, now famously known as the Ferrier rearrangement, became a powerful tool for the synthesis of a variety of carbohydrate derivatives. rsc.orgusp.br Early applications of this compound also included its use in the synthesis of 2-deoxy-2-halogeno-D-glucose and D-mannose derivatives through electrophilic addition reactions. cdnsciencepub.comresearchgate.net

Significance in Carbohydrate Chemistry Research

This compound is a versatile and crucial building block in carbohydrate chemistry, primarily serving as a key intermediate in the synthesis of glycosides and oligosaccharides. chemimpex.commedchemexpress.com Its significance stems from the reactivity of the enol ether double bond, which allows for a wide range of chemical transformations. biosynth.com

Key areas of significance include:

Glycosylation Reactions: It acts as a glycosyl donor in the Ferrier rearrangement, allowing the formation of 2,3-unsaturated glycosides. rsc.org These products are valuable intermediates for the synthesis of various other sugar derivatives.

Synthesis of Deoxysugars: The double bond can be functionalized to introduce different groups, leading to the synthesis of 2-deoxy and 2,3-dideoxy sugars. biosynth.comnih.gov

Precursor for Complex Molecules: this compound is a starting material for the synthesis of numerous biologically active compounds, including natural products and their analogues. researchgate.netresearchgate.net It has been utilized in the synthesis of molecules with potential applications as antibiotics and antiviral agents. ontosight.ai

C-Glycoside Synthesis: It is a precursor for the synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, leading to more stable analogues of naturally occurring O-glycosides. researchgate.net

Overview of Research Trajectories

Research involving this compound has evolved from its initial use in fundamental carbohydrate transformations to its application in the synthesis of highly complex and medicinally relevant molecules. researchgate.net

Current research trajectories include:

Development of Novel Synthetic Methodologies: Researchers continue to explore new reagents and catalysts to achieve higher stereoselectivity and efficiency in reactions involving this compound. beilstein-journals.org This includes the development of metal-free reaction conditions. beilstein-journals.org

Total Synthesis of Natural Products: It remains a popular starting material for the total synthesis of complex natural products due to its chiral nature and versatile reactivity. researchgate.net Examples include its use in the synthesis of reblastatin and muricatacin. researchgate.netresearchgate.net

Medicinal Chemistry: this compound is employed in the synthesis of carbohydrate-based drugs, including potential anticancer and antiviral agents. chemimpex.comcaymanchem.com For instance, it has been used as a precursor in the synthesis of derivatives of spliceostatin A, which exhibits spliceosome inhibitory activity. caymanchem.com

Glycobiology Research: The synthesis of modified carbohydrates from this compound enables the study of carbohydrate-protein interactions and other biological processes. ontosight.ai

The enduring importance of this compound in research is a testament to its versatility and the foundational role of carbohydrates in chemistry and biology.

Structure

2D Structure

Propiedades

IUPAC Name |

[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-UTUOFQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | Tri-O-acetyl-D-glucal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3685-88-9, 2873-29-2 | |

| Record name | 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-O-acetyl-D-glucal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies of Tri O Acetyl D Glucal

Chemo-Enzymatic Synthesis Approaches

The integration of enzymatic methods with traditional chemical synthesis offers a powerful strategy for the selective modification of carbohydrate molecules under mild conditions. These chemo-enzymatic approaches often provide solutions to challenges of regioselectivity and stereoselectivity that are difficult to overcome with purely chemical methods.

Lipase-Catalyzed Regioselective Deacetylation and Protection

Enzymes, particularly lipases, have demonstrated remarkable efficacy in the regioselective deacetylation of peracetylated sugars. This selectivity is crucial for creating partially protected carbohydrate intermediates that can be further functionalized at specific positions.

Lipases from various microbial sources are used to selectively hydrolyze acetyl groups from Tri-O-acetyl-D-glucal. For instance, lipases can catalyze the deacetylation at the primary C-6 position, leaving the secondary acetate (B1210297) groups at C-3 and C-4 intact. This enzymatic approach allows for the one-step synthesis of key intermediates for oligosaccharide synthesis. nih.gov The regioselectivity can sometimes be influenced by reaction conditions such as pH. For example, Candida cylindracea lipase (B570770) (CCL) adsorbed on an octyl-agarose (B13739342) support has been shown to selectively deacetylate penta-O-acetyl-α-D-glucopyranose at the 4-position under neutral pH and at the 6-position under acidic conditions. nih.gov

Following enzymatic deacetylation, the newly exposed hydroxyl group can be selectively protected, enabling further chemical transformations at other positions of the glucal ring. This chemo-enzymatic sequence of deacetylation-protection is a highly efficient strategy for preparing advanced carbohydrate building blocks.

Table 1: Examples of Lipase-Catalyzed Regioselective Deacetylation

| Enzyme Source | Substrate | Position of Deacetylation | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Peracetylated Glycosylated Flavonoids | Aromatic Moiety | researchgate.net |

| Burkholderia cepacia Lipase (Amano PS-IM) | Peracetylated Glycosylated Flavonoids | Aromatic Moiety | researchgate.net |

| Candida rugosa Lipase | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | 5-position | |

| Candida cylindracea Lipase | Penta-O-acetyl-α-D-glucopyranose | 4-position (neutral pH), 6-position (acidic pH) | nih.gov |

Enzymatic Hydrolysis and Alcoholysis in Ionic Liquids

Ionic liquids (ILs) have emerged as promising "green" solvents for biocatalysis due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of substrates, including carbohydrates. vtt.firesearchgate.net The use of ILs can enhance enzyme stability and activity, and in some cases, alter their selectivity in hydrolysis and alcoholysis reactions of acetylated sugars.

Research has shown that certain ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([emim][CH3COO]), can effectively dissolve lignocellulosic biomass, making the cellulose (B213188) more accessible to enzymatic hydrolysis. researchgate.net While much of the research focuses on polysaccharide breakdown, the principles apply to smaller molecules like this compound. Enzymes can function effectively in these non-conventional media, catalyzing the removal of acetyl groups. However, the choice of ionic liquid is critical, as some can act as competitive inhibitors to the enzymes. researchgate.net The compatibility of lipases and other hydrolases with various ionic liquids allows for the development of novel and more sustainable processes for the modification of glycals.

Stereoselective Ruthenium-Catalyzed Dihydroxylation

The double bond in this compound is a key site for functionalization. Stereoselective dihydroxylation of this double bond introduces two new hydroxyl groups, leading to the formation of different sugar isomers. Ruthenium-based catalysts have proven to be highly effective for this transformation.

A bimetallic system using RuCl₃ in combination with CeCl₃ and NaIO₄ has been developed for the highly stereoselective cis-dihydroxylation of glycals. acs.org This method is noted for being fast, economically viable, and producing excellent yields of sugar 1,2-diols. acs.org The reaction proceeds under mild conditions and offers a less toxic alternative to osmium-based reagents. wikipedia.org High-valent ruthenium-oxo complexes are powerful oxidants capable of this transformation. researchgate.net This catalytic dihydroxylation is a crucial step in synthetic sequences that aim to produce various disaccharides and other complex carbohydrate structures from glucal precursors. acs.org

Functionalization Strategies

Beyond modifying the protecting groups, advanced synthetic methods have been employed to directly functionalize the carbon skeleton of this compound. These strategies introduce new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

Cross-Coupling Reactions (Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira and Stille reactions have been successfully applied to derivatives of this compound to introduce alkynyl and other carbon-based substituents. usp.br

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org To apply this to this compound, it must first be converted to a suitable halide derivative, such as 2-iodo-tri-O-acetyl-D-glucal. researchgate.net This iodinated glucal can then be coupled with various terminal alkynes to generate 2-alkynyl glucal derivatives, which are valuable intermediates for further transformations. usp.br

The Stille reaction couples an organotin compound with an organic halide. usp.br This method has also been used for the functionalization of glucal derivatives, allowing for the synthesis of libraries of substituted 2-alkenyl glucal compounds. usp.br These cross-coupling reactions are typically performed under mild conditions and tolerate a wide range of functional groups, making them highly valuable in the synthesis of complex molecules. jk-sci.com

Table 2: Overview of Cross-Coupling Reactions on Glucal Derivatives

| Reaction | Key Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | 2-Iodo-glycal, Terminal alkyne | Palladium complex, Copper(I) salt, Base | 2-Alkynyl-glycal | usp.brresearchgate.net |

| Stille | Stannyl-glycal, Organic halide | Palladium complex | 2-Alkenyl-glycal | usp.br |

Azide-Alkyne Cycloadditions (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for forming 1,2,3-triazoles. usp.br This reaction has been utilized to functionalize this compound derivatives bearing either an azide (B81097) or an alkyne group.

This strategy typically involves two steps: first, the introduction of an azide or alkyne handle onto the glucal scaffold, often at the C-1 or C-2 position. For instance, the 2-alkynyl glucal derivatives synthesized via the Sonogashira coupling are ideal precursors. usp.br These alkynyl-functionalized glycals can then react with a variety of organic azides to produce a library of 1,2,3-triazolyl-substituted glucal derivatives. usp.br The resulting triazole ring is chemically stable and can act as a linker to connect the sugar moiety to other molecules, which is particularly useful in the fields of medicinal chemistry and materials science. nih.gov

Electrophile-Promoted Nucleophilic Alkyne Cyclizations

A notable application of this compound involves its use in electrophile-promoted nucleophilic cyclizations of 2-alkynyl glucal derivatives. This methodology facilitates the synthesis of bicyclic glucal derivatives through a 5-endo-dig cyclization process. The reaction is initiated by an electrophile, which activates the alkyne for the intramolecular nucleophilic attack by the enol ether of the glucal. This strategy has been successfully employed in the creation of complex libraries of glucal-based compounds. usp.br

Halogenation and Deoxy Monosaccharide Generation

This compound serves as a key precursor in the synthesis of deoxy monosaccharides through halogenation reactions. For instance, the reaction of this compound with chlorine azide results in the formation of regioisomeric products, demonstrating the reactivity of the double bond towards electrophilic halogenating agents. mdpi.comresearchgate.net Furthermore, haloalkoxylation of D-glucal derivatives is a critical step in a multi-step synthesis of 2-deoxy-D-glucose. google.com This process typically involves the addition of a halogen and an alkoxy group across the double bond, followed by reductive removal of the halogen to yield the desired 2-deoxy sugar. google.com

Addition of Heteroatom Radicals

The electron-rich double bond of this compound is susceptible to attack by electrophilic heteroatom radicals. mdpi.com This reactivity has been exploited for the formation of carbon-heteroatom bonds, a less explored area compared to carbon-carbon bond formation in carbohydrate chemistry. mdpi.com Various heteroatom radicals, including those centered on nitrogen, phosphorus, and sulfur, have been successfully added to the 2-position of the glucal ring. mdpi.com

For example, the addition of an azide radical, generated from sodium azide and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), to Tri-O-acetyl-D-galactal proceeds with high regioselectivity. mdpi.com Similarly, phosphinoyl radicals generated from diphenylphosphine (B32561) oxide add to this compound to afford 2-deoxy-2-phosphorus analogues in high yield and stereoselectivity. mdpi.com The addition of sulfur-centered radicals, such as those derived from thioacetic acid or alkyl thiols, has also been well-documented, leading to the formation of 2-thiocarbohydrates. mdpi.comacs.org

Table 1: Examples of Heteroatom Radical Additions to this compound

| Heteroatom Radical Source | Initiator/Conditions | Product Type | Reference |

|---|---|---|---|

| Chlorine azide | - | 2-Azido-1-chloro regioisomers | mdpi.com |

| Diphenylphosphine oxide | Manganese(II) acetate, air | 2-Deoxy-2-phosphorus analogue | mdpi.com |

| Thioacetic acid | Cumene hydroperoxide (CHP) | 2-Thiocarbohydrate | mdpi.com |

| Alkyl thiols | Photochemical initiation (acetone) | 2-Thio-sugar | mdpi.com |

Carbonylative Cross-Coupling Reactions

Palladium-catalyzed carbonylative cross-coupling reactions of 2-iodoglycals, which are readily prepared from this compound, provide a powerful tool for the synthesis of C2-functionalized glycoconjugates. nih.govresearchgate.net These reactions involve the insertion of a carbonyl group, typically from a carbon monoxide source like molybdenum hexacarbonyl, between the glycal and a coupling partner. researchgate.netresearchgate.net A variety of nucleophiles, including amines, thiols, and selenols, can be employed as coupling partners, leading to the formation of glycal amides, thioesters, and selenoesters, respectively. researchgate.net This methodology has also been extended to the synthesis of glyco-alkynones through carbonylative Sonogashira coupling. researchgate.net A plausible mechanism for these transformations involves a tandem palladium-catalyzed aminocarbonylation followed by a cyclization step. acs.org

Table 2: Carbonylative Cross-Coupling Reactions of 2-Iodoglycal Derivatives

| Coupling Partner | Carbon Monoxide Source | Product | Reference |

|---|---|---|---|

| L-amino acid esters | Mo(CO)6 | Glycal amides | researchgate.netresearchgate.net |

| Thiols | Mo(CO)6 | Thioester-bearing C2-glycosides | researchgate.net |

| Selenols | Mo(CO)6 | Selenoester-bearing C2-glycosides | researchgate.net |

| Terminal alkynes | Mo(CO)6 | Glyco-alkynones | researchgate.net |

Conversion to 2-Deoxy Sugars

This compound is a cornerstone in the synthesis of 2-deoxy sugars, which are crucial components of many biologically active natural products. mdpi.comnih.gov The double bond of the glycal serves as a handle for introducing functionality at the C2 position, ultimately leading to the desired deoxygenated sugar. nih.govacs.org

Acid-Catalyzed Transformations

Under acidic conditions, this compound can undergo various transformations to yield 2-deoxy sugars. acs.org For instance, heating this compound in water can lead to a mixture of unsaturated cyclic and open-chain compounds. acs.org More controlled acid-catalyzed hydrolysis of acetylated 2-deoxy-glucopyranosides is a key step in the synthesis of 2-deoxy-D-glucose. google.com The Ferrier rearrangement, a Lewis acid-catalyzed reaction of glycals with nucleophiles, is another important transformation, though it typically yields 2,3-unsaturated glycosides. researchgate.net However, subsequent hydrogenation can afford 2-deoxy sugars.

Reductive Deamination Reactions

While direct reductive deamination is not a primary route from this compound, related multi-step sequences can afford amino sugars that are precursors to 2-deoxy sugars or can be considered derivatives thereof. For example, the addition of hydrazoic acid to an α,β-unsaturated aldehyde derived from this compound yields a 3-azido-2,3-dideoxyhexopyranose. nih.gov Subsequent hydrogenation of the azide group provides a 3-amino-2,3-dideoxy sugar. nih.gov This process, while not a direct conversion to a simple 2-deoxy sugar, illustrates the utility of this compound in accessing diverse dideoxy and aminodeoxy sugar derivatives.

Glycosylation Reactions and Mechanisms Involving Tri O Acetyl D Glucal

Ferrier Rearrangement Studies

The Ferrier rearrangement is a powerful and widely used method for the synthesis of 2,3-unsaturated glycopyranosides. iosrjournals.orgrsc.org This reaction involves the allylic rearrangement of a glycal, such as tri-O-acetyl-D-glucal, initiated by a catalyst, followed by the addition of a nucleophile at the anomeric position. rsc.orgrsc.org

The Ferrier rearrangement is classically catalyzed by Lewis acids. iosrjournals.org A variety of Lewis acids have been successfully employed to promote the reaction between this compound and nucleophiles, such as alcohols or thiols. iosrjournals.org Commonly used catalysts include boron trifluoride etherate (BF₃·Et₂O), which was used in the original discovery of the reaction, as well as others like zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), tin(IV) chloride (SnCl₄), ytterbium(III) triflate (Yb(OTf)₃), and iron(III) chloride (FeCl₃). iosrjournals.orgnih.gov

Metal triflates, in particular, have been studied for their catalytic activity. A comparative study using this compound and benzyl (B1604629) alcohol highlighted the effectiveness of catalysts like copper(II) triflate (Cu(OTf)₂) and zinc(II) triflate (Zn(OTf)₂). rsc.org While both catalysts provided similar yields and stereoselectivity, Cu(OTf)₂ was found to be more efficient, requiring lower temperatures and shorter reaction times. rsc.org The reactions of acetylated D-glucal with diosgenin (B1670711) in the presence of FeCl₃ were completed in just five minutes, demonstrating high efficiency. nih.govacs.org

An efficient method for the O-glycosidation of 3,4,6-tri-O-acetyl-D-glucal utilizes bromodimethylsulfonium bromide (BDMS) as a catalyst. researchgate.netresearchgate.net This protocol is noted for its mild reaction conditions, short reaction times, straightforward work-up procedure, and good yields. researchgate.net The reaction involves treating this compound with a variety of primary, secondary, tertiary, allylic, and propargylic alcohols in the presence of 10 mol% BDMS in dry dichloromethane (B109758) at room temperature. researchgate.net This method consistently produces 2,3-unsaturated O-glycosides with high α-selectivity. researchgate.net

Table 1: BDMS-Catalyzed Ferrier Rearrangement of 3,4,6-tri-O-acetyl-D-glucal with Various Alcohols researchgate.net

| Entry | Alcohol | Product | Time (h) | Yield (%) | α:β Ratio |

| 1 | Benzyl alcohol | 3a | 1.5 | 92 | >99:1 |

| 2 | 4-Methylbenzyl alcohol | 3b | 1.5 | 94 | >99:1 |

| 3 | 2-Phenylethanol | 3c | 2.0 | 90 | >99:1 |

| 4 | 3-Phenylpropanol | 3d | 2.0 | 85 | >99:1 |

| 5 | 4-Phenylbutanol | 3e | 2.5 | 70 | >99:1 |

| 6 | 5-Phenylpentanol | 3f | 2.5 | 65 | >99:1 |

| 7 | Cyclohexanol | 3g | 3.0 | 65 | >99:1 |

| 8 | 1-Phenylethanol | 3h | 3.0 | 72 | >99:1 |

| 9 | tert-Butanol | 3i | 3.5 | 60 | >99:1 |

| 10 | Allyl alcohol | 3j | 1.0 | 95 | >99:1 |

| 11 | Propargyl alcohol | 3k | 1.0 | 96 | >99:1 |

Reactions were carried out with 1.1 equivalents of alcohol and 10 mol% BDMS in CH₂Cl₂ at room temperature.

A significant feature of the Ferrier rearrangement of this compound is its high degree of stereoselectivity, typically favoring the formation of the α-anomer. iosrjournals.orgresearchgate.netd-nb.info This predominant formation of the α-glycoside is often attributed to a thermodynamic anomeric effect. iosrjournals.org The reaction proceeds through an intermediate allylic oxycarbenium ion, and the nucleophile preferentially attacks from the α-face, which leads to the more stable pseudoaxial glycoside. rsc.orgd-nb.info

In reactions catalyzed by BDMS, the α-selectivity is exceptionally high. researchgate.net Similarly, acid-catalyzed Ferrier-type glycosylations assisted by a perfluorinated solvent also exhibit high α-selectivity, with α:β ratios often exceeding 20:1. nih.gov The conformational stability of the resulting 2,3-unsaturated pyranose ring is a key factor in determining the stereochemical outcome of the reaction. nih.gov While α-selectivity is common for hexoses like glucal, reactions with pentoses can result in a preference for the β-anomer. nih.govacs.org

For over five decades, the precise structure of the intermediate glycosyl cation in the Ferrier rearrangement remained elusive. acs.orgnih.gov Two primary structures were proposed: a 1,2-unsaturated cation resonance-stabilized within the pyranose ring (an allyloxycarbenium ion), or a cation stabilized by the anchimeric assistance of the neighboring C4-acetyl group, forming a bicyclic dioxolenium ion. nih.govacs.orgnih.gov

Recent advanced studies using a combination of gas-phase cryogenic infrared spectroscopy and density functional theory have provided the first direct experimental structural characterization of this Ferrier cation. acs.orgnih.gov The data conclusively show that acetylated glucal leads to the formation of a glycosyl cation of the dioxolenium type. acs.orgnih.gov This finding confirms that the rearrangement proceeds via a mechanism involving neighboring group participation from the C4-acetate, which forms a five-membered ring that stabilizes the positive charge. nih.gov While the dioxolenium ion is the more stable intermediate, it is believed to be in equilibrium with the allyloxycarbenium ion, which participates in the final step of nucleophilic attack. nih.gov

O-Glycoside Synthesis Strategies

Beyond traditional Lewis acid catalysis, new strategies for O-glycoside synthesis using this compound continue to be developed, focusing on milder, more efficient, and metal-free catalytic systems.

A robust and convenient metal-free protocol has been developed for the synthesis of 2,3-unsaturated O-glycosides using perfluorophenylboronic acid as an organocatalyst. d-nb.infonih.gov This method effectively catalyzes the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with various O-nucleophiles under mild conditions. d-nb.infonih.gov The reaction typically uses 20 mol% of the catalyst in a solvent like nitromethane (B149229) at 40°C, affording a wide range of glycosides in high yields (up to 98%) and with predominantly α-anomeric selectivity. d-nb.infonih.gov This approach is superior to catalysis with standard phenylboronic acid, which fails to promote the reaction. nih.gov The robustness of the perfluorophenylboronic acid catalyst allows it to be effective with a broad scope of substrates, including various alcohols and even other sugar moieties to form disaccharides. d-nb.info

Table 2: Perfluorophenylboronic Acid-Catalyzed Reaction of 3,4,6-tri-O-acetyl-D-glucal with Various Nucleophiles d-nb.info

| Entry | Nucleophile | Time (h) / Temp (°C) | Product | Yield (%) | α:β Ratio |

| 1 | Benzyl alcohol | 6 / 40 | 3a | 92 | 90:10 |

| 2 | 4-Methoxybenzyl alcohol | 6 / 40 | 3b | 95 | 90:10 |

| 3 | 4-Nitrobenzyl alcohol | 8 / 40 | 3c | 85 | 92:8 |

| 4 | 1-Octanol | 8 / 40 | 3d | 88 | 90:10 |

| 5 | Cyclohexanol | 10 / 40 | 3e | 80 | 92:8 |

| 6 | Phenol | 8 / 40 | 3f | 75 | 90:10 |

| 7 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 12 / 60 | 3n | 70 | 95:5 |

| 8 | Methyl α-D-glucopyranoside | 12 / 60 | 3o | 65 | 95:5 |

Reactions were performed with 1.1 equivalents of the nucleophile and 20 mol% perfluorophenylboronic acid in CH₃NO₂.

Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) Catalysis

The glycosidation of glycals, including this compound, can be effectively catalyzed by cerium(IV) ammonium nitrate (CAN). This method provides a straightforward route to 2,3-unsaturated glycosides under neutral reaction conditions. rsc.org When this compound is reacted with various alcohols in the presence of a catalytic quantity of CAN in refluxing acetonitrile (B52724), the corresponding 2,3-unsaturated glycosides are produced in excellent yields. rsc.org

The reaction is notable for its efficiency and mild conditions. For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal with different alcohol acceptors proceeds smoothly to afford the desired α-glycosides as the major product.

Table 1: CAN-Catalyzed Glycosidation of 3,4,6-tri-O-acetyl-D-glucal with Various Alcohols

| Glycosyl Acceptor (Alcohol) | Product | Yield (%) |

|---|---|---|

| Methanol | Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | 92% |

| Cyclohexanol | Cyclohexyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | 90% |

| 1-Octanol | Octyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | 88% |

| Benzyl alcohol | Benzyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | 94% |

Data is synthesized from findings on CAN-catalyzed glycosidation reactions of glycals. rsc.org

In a related application, the combination of ceric ammonium nitrate and sodium azide (B81097) in acetonitrile can be used for the azidonitration of glycals. This reaction applied to 3,4,6-tri-O-acetyl-D-galactal, a stereoisomer of the glucal, yields 2-azido-1-nitrate addition products, which are valuable precursors for synthesizing amino sugars and N-glycosides. cdnsciencepub.com

Regioselective O-Glycosidation

Regioselectivity in the glycosylation of this compound is often achieved through the Ferrier rearrangement. This reaction typically involves the use of a Lewis acid to activate the glucal, leading to the formation of 2,3-unsaturated glycosides. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the outcome. nih.gov

Enzymatic methods have also proven highly effective for achieving regioselectivity, primarily through the selective deacetylation of this compound. For example, lipases can be used to selectively hydrolyze the acetyl group at a specific position, yielding di-O-acetyl or mono-O-acetyl derivatives. google.com These partially protected glycals can then be used in subsequent glycosylation reactions, directing the glycosidic bond formation to the newly freed hydroxyl group.

A notable chemical method for achieving a specific regioisomer involves a C-4 to C-6 acyl migration. Treatment of a 3,4-di-O-acetyl-D-glycal in an aqueous medium buffered at a pH of 8.0 to 9.5 results in the selective migration of the acetyl group from the C-4 to the C-6 position. google.com This yields the corresponding 3,6-di-O-acetyl-D-glycal, which has a free hydroxyl group at the C-4 position, making it a useful synthon for further chemical manipulation. google.com

C-Glycoside Formation

C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are stable analogs of O-glycosides and are of significant interest in medicinal chemistry. This compound is a common starting material for the synthesis of C-glycosides. usp.br

One prominent method involves a palladium-catalyzed C-glycosylation. This reaction can be used to couple carbon nucleophiles, such as dimethyl malonate, with glucal derivatives. For instance, reacting a glucal with dimethyl malonate in the presence of a Pd(0) catalyst can produce C-glycosides with high selectivity. nih.gov

Another powerful strategy is the Ferrier rearrangement, which can be adapted for C-glycoside synthesis. The reaction of this compound with a silyl (B83357) enol ether or other carbon nucleophiles in the presence of a Lewis acid promoter leads to the formation of 2,3-unsaturated C-glycosides.

Table 2: Examples of C-Glycoside Synthesis from this compound Derivatives

| Nucleophile | Catalyst/Promoter | Reaction Type | Product Type |

|---|---|---|---|

| Dimethyl Malonate | Pd(dba)2 / dppe | Palladium-catalyzed coupling | β-C-glycoside |

| Allyltrimethylsilane | TMSOTf | Lewis acid-catalyzed rearrangement | α-C-allyl-2,3-unsaturated glycoside |

| Terminal Alkynes | PdCl2(PPh3)2 / CuI | Sonogashira Coupling (on 2-iodo-glucal derivative) | 2-Alkynyl C-glycoside |

This table summarizes common methods for C-glycoside formation using glucal precursors. usp.brnih.gov

N-Glycoside Preparation

N-glycosides are crucial components of nucleosides, glycoproteins, and other biologically active compounds. This compound serves as a key intermediate for the synthesis of various amino sugars, which are the direct precursors to N-glycosides.

A common strategy involves the addition of an azide functional group across the double bond of the glucal. For example, the addition of hydrazoic acid to an α,β-unsaturated aldehyde derived from this compound can produce a 3-azido-2,3-dideoxyhexopyranose. nih.gov The azide group can then be reduced to an amine, which can be subsequently acylated to form the desired N-acetyl sugar derivative (an N-glycoside precursor). nih.gov

The azidonitration reaction, mentioned previously, is another effective route. The reaction of tri-O-acetyl-D-galactal with ceric ammonium nitrate and sodium azide yields 2-azido-2-deoxy derivatives. cdnsciencepub.com These intermediates are highly valuable for the synthesis of 2-amino sugars like D-galactosamine and for the preparation of N-glycosides. cdnsciencepub.com

S-Linked Glycoside Synthesis

S-linked glycosides (thioglycosides) are important synthetic intermediates and mimics of O-glycosides with enhanced stability against enzymatic hydrolysis. This compound can be converted to S-glycosides through various methods.

A direct approach involves the regioselective sulfenylation of the glycal. The reaction of this compound with arylsulfonyl chlorides in the presence of triphenylphosphine (B44618) provides direct access to C2-thioaryl glycosides. researchgate.net This method involves the reductive coupling of the sulfonyl chloride with the glycal to form the S-linked product.

Alternatively, the glycal can first be converted into a more reactive intermediate. For example, transformation into a 2-iodo-glycal derivative allows for subsequent palladium-catalyzed coupling reactions with thiols to form the corresponding thioglycosides.

Applications in Complex Carbohydrate and Natural Product Synthesis

Synthesis of Glycosides and Oligosaccharides

Tri-O-acetyl-D-glucal serves as a cornerstone in modern carbohydrate chemistry, primarily as a precursor for the synthesis of glycosides and oligosaccharides. nbinno.com It is a key building block for creating glycosidic linkages, which are fundamental to the structure of glycoproteins, glycolipids, and polysaccharides. nbinno.commedchemexpress.com The double bond in the glucal ring allows for various activation methods to form reactive intermediates, which can then be coupled with glycosyl acceptors.

One common strategy involves the electrophilic activation of the glucal double bond. For instance, the use of N-iodosuccinimide (NIS) can lead to the formation of 2-iodo-α-mannoside intermediates, which can be subsequently reduced to afford 2-deoxy-α-glucosides. diva-portal.org The Ferrier rearrangement, a reaction promoted by Lewis acids like boron trifluoride, allows for the synthesis of 2,3-unsaturated glycosides from this compound and an alcohol. biosynth.comresearchgate.net This method has been utilized to prepare various alkyl and cholesteryl 2,3-unsaturated glycosides. researchgate.net

Furthermore, this compound is instrumental in the preparation of various glycosyl donors, such as glycosyl halides. nbinno.com These activated carbohydrate derivatives are essential for a broad range of glycosylation strategies. The ability to control both the stereochemistry and regiochemistry of these reactions using this compound as a starting material is a testament to its importance in the synthesis of complex carbohydrates. nbinno.com Functionalization of the glucal scaffold through reactions like cross-coupling and cycloadditions has further expanded its utility in creating diverse libraries of glycosyl derivatives. usp.br

Table 1: Selected Glycosylation Reactions Involving this compound

| Reaction Type | Promoter/Reagent | Product Type | Reference |

| Electrophilic Activation | N-Iodosuccinimide (NIS) | 2-Deoxy-α-glucosides | diva-portal.org |

| Ferrier Rearrangement | Boron Trifluoride | 2,3-Unsaturated glycosides | biosynth.comresearchgate.net |

| Glycosyl Donor Formation | Halogenating agents | Glycosyl halides | nbinno.com |

Total Synthesis of Natural Products

The utility of this compound extends beyond carbohydrate synthesis into the realm of natural product total synthesis. Its chiral framework and versatile reactivity make it an ideal starting point for constructing complex and stereochemically rich portions of natural products. guidechem.com

This compound has proven to be an invaluable chiral starting material for the enantioselective synthesis of spliceostatin A and thailanstatin A derivatives, which are potent inhibitors of the spliceosome. caymanchem.com The synthesis of the functionalized tetrahydropyran (B127337) ring system, a core structural motif in these natural products, has been successfully achieved starting from this compound. nih.govescholarship.orgacs.org

Key strategies in these syntheses often involve a highly stereoselective Claisen rearrangement of a vinyl ether derived from this compound to establish the correct stereochemistry. nih.govescholarship.orgacs.org For instance, in the synthesis of a cyclopropane (B1198618) derivative of spliceostatin A, the tetrahydropyran ring A was constructed from this compound. nih.gov Similarly, the synthesis of thailanstatin A methyl ester utilized this compound for the stereoselective construction of both highly functionalized tetrahydropyran rings. researchgate.net The key steps in this synthesis included anomeric allylation, Peterson olefination, and a vanadium-catalyzed epoxidation. researchgate.net

Table 2: Key Synthetic Transformations of this compound in Spliceostatin and Thailanstatin Synthesis

| Target Molecule Fragment | Key Reaction | Starting Material | Reference |

| Tetrahydropyran Ring of Spliceostatin G | Claisen Rearrangement | This compound | nih.govescholarship.orgacs.org |

| Tetrahydropyran Rings of Thailanstatin A Methyl Ester | Anomeric Allylation, Peterson Olefination, Epoxidation | This compound | researchgate.net |

| Tetrahydropyran Ring A of Spliceostatin A Derivative | Not specified in abstract | This compound | nih.gov |

Synthesis of Altholactone (B132534) and Isoaltholactone (B1181693)

The synthesis of both enantiomers of the styryllactones altholactone and isoaltholactone has been accomplished starting from this compound. researchgate.net These natural products exhibit interesting biological activities, and their synthesis from a readily available chiral precursor like this compound is a significant achievement. The synthetic route allows for the controlled introduction of the necessary stereocenters to access both enantiomeric forms of the target molecules. researchgate.net

This compound serves as a precursor for the synthesis of 3-deoxy-2-ulosonic acids, a class of carbohydrates that includes sialic acids. nih.govucsd.educaymanchem.com These molecules play crucial roles in various biological processes. The synthetic pathway often involves the transformation of the glucal into an α,β-unsaturated aldehyde, which can then undergo further reactions to build the nine-carbon backbone of the ulosonic acid.

The synthesis of the modified nucleoside 1-(2,4-dideoxy-beta-D-erythro-hexopyranosyl)thymine has been achieved through a multi-step sequence starting from this compound. kuleuven.beuantwerpen.be This synthesis highlights the utility of this compound in accessing dideoxy sugar moieties, which are important components of various biologically active nucleoside analogues. The synthesis from this compound involved 11 steps. kuleuven.be

A chemo-enzymatic approach has been developed for the synthesis of N-acetyl-D-allosamine and its derivatives from this compound. researchgate.netoup.com This synthetic route leverages a lipase-catalyzed selective protection of primary alcohols, a nbinno.comnbinno.com sigmatropic rearrangement of allylic trichloroacetimidates, and a stereoselective ruthenium-catalyzed dihydroxylation. researchgate.netoup.com A key finding in this study was the high yield (>90%) and exclusive selectivity of Pseudomonas lipase-catalyzed acetylation at the primary alcohols of Ferrier rearrangement products derived from this compound. researchgate.netoup.com

Synthesis of 3-Acetamido-2,3-dideoxyhexopyranoses

This compound is a versatile starting material for the synthesis of various carbohydrate derivatives, including the important class of 3-acetamido-2,3-dideoxyhexopyranoses. A common strategy involves the initial conversion of this compound into an α,β-unsaturated aldehyde. This transformation sets the stage for the introduction of a nitrogen functionality at the C-3 position.

A key step in this synthetic route is the addition of hydrazoic acid to the α,β-unsaturated aldehyde derived from this compound. This reaction leads to the formation of 3-azido-2,3-dideoxyhexopyranoses nih.gov. The azido (B1232118) group serves as a precursor to the desired acetamido functionality. The 3-azido derivatives can be subsequently converted into 1,4,6-tri-O-acetyl-3-azido-2,3-dideoxyhexopyranoses or into methyl and ethyl glycosides nih.gov.

The final step in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses is the reduction of the azido group to an amino group, followed by acetylation. Hydrogenation of the 3-azido-2,3-dideoxy derivatives provides the corresponding 3-amino sugars, which are then acetylated to yield the target 3-acetamido sugars nih.gov. The configuration and conformation of the final products are typically confirmed using spectroscopic methods such as NMR and IR, as well as polarimetry nih.gov.

An alternative approach to amino sugars from this compound involves the formation of epoxide intermediates. This method provides another route to introduce a nitrogen-containing functional group at various positions of the sugar ring.

The azidonitration reaction of glycals is another powerful method for introducing an azido group, which can then be converted to an acetamido group. While the azidonitration of tri-O-acetyl-D-galactal has been studied in detail, the reaction on this compound is also known to produce 2-azido-2-deoxyglycosyl nitrates. The stereoselectivity of this reaction is influenced by the stereochemistry of the starting glycal. For instance, the azidonitration of this compound provides a lower yield of the C-2 equatorial azide (B81097) compared to its C-4 epimer, tri-O-acetyl-D-galactal.

| Glycal | Ratio of Equatorial to Axial C-2 Azide Isomer |

|---|---|

| Tri-O-acetyl-D-galactal | 11 |

| This compound | 1 |

| Tri-O-acetyl-D-xylal | 2 |

| Tri-O-acetyl-lactal | 3 |

Glycoconjugate Synthesis and Glycoprotein Synthesis

This compound is a cornerstone in the synthesis of glycoconjugates and glycoproteins due to its role as a precursor to a wide array of glycosyl donors nbinno.com. These complex biomolecules are essential for many biological processes, and their synthesis is a key focus in medicinal chemistry and biotechnology nbinno.comiosrjournals.org.

A primary application of this compound in this field is through the Ferrier rearrangement. This reaction converts the glycal into 2,3-unsaturated glycosides, which are versatile intermediates for the synthesis of oligosaccharides and glycoconjugates biosynth.com. The Ferrier reaction involves the treatment of this compound with an alcohol in the presence of a Lewis acid catalyst, leading to the formation of an α,β-unsaturated glycoside iosrjournals.org. A variety of catalysts have been employed for this transformation, each with its own advantages in terms of reaction conditions and stereoselectivity.

The resulting 2,3-unsaturated glycosides can be further functionalized to introduce various substituents at the C-2 and C-3 positions, allowing for the synthesis of a diverse range of complex carbohydrates. These modified monosaccharides can then be used as building blocks for the assembly of oligosaccharides and for conjugation to proteins or lipids to form glycoconjugates.

| Catalyst | Typical Reaction Conditions | Key Features |

|---|---|---|

| BF3·OEt2 | Various organic solvents, room temperature | The original catalyst used for this transformation. |

| ZnCl2 | Organic solvents | Commonly used Lewis acid. |

| InCl3 | Organic solvents | Effective Lewis acid catalyst. |

| Yb(OTf)3 | Organic solvents | Lanthanide triflate catalyst. |

| I2 | Mild conditions | Metal-free catalyst. |

Furthermore, this compound serves as a starting material for the synthesis of glycosyl donors containing functionalities at the C-2 position, such as 2-azido sugars. These 2-azido glycosyl donors are particularly valuable in the synthesis of glycopeptides and glycoproteins. The azido group is a masked form of an amino group and is stable to many reaction conditions used in oligosaccharide synthesis. Once the desired oligosaccharide chain is assembled, the azido group can be selectively reduced to an amine and then acetylated to form the N-acetylglucosamine or N-acetylgalactosamine residues commonly found in glycoproteins. This strategy has been successfully applied to the synthesis of mucin-related glyco-amino acids and glycopeptides.

The versatility of this compound allows for the creation of libraries of functionalized glucal derivatives. These libraries are instrumental in the development of novel glycoconjugates with potential therapeutic applications usp.br.

Computational and Theoretical Studies

Conformational Analysis (DFT, B3LYP, M06-2X, MP2)

The conformational landscape of Tri-O-acetyl-D-glucal has been explored using various levels of theory, including Density Functional Theory (DFT) with the B3LYP and M06-2X functionals, and Møller–Plesset perturbation theory (MP2). nih.govresearchgate.net These studies are crucial for understanding the molecule's three-dimensional structure and how it influences its reactivity.

This compound exists in a conformational equilibrium between two primary half-chair forms: ⁴H₅ and ⁵H₄. nih.govresearchgate.net Computational studies have been performed to determine the relative energies and populations of these conformers.

Significant differences have been observed between the predictions from different computational methods. nih.govresearchgate.net For instance, the B3LYP functional was found to overestimate the energies of the conformers when compared to MP2 calculations and failed to accurately predict the ⁴H₅⇄⁵H₄ equilibrium for this compound. nih.govresearchgate.net In contrast, the M06-2X functional demonstrated good agreement with experimental results, although it slightly underestimated the conformers' energies. nih.govresearchgate.net The conformational equilibrium is influenced by a delicate balance of several stereoelectronic effects. nih.govresearchgate.net

Table 1: Comparison of Computational Methods for Conformational Analysis of this compound

| Computational Method | Performance in Predicting Conformational Equilibrium | Energy Estimation Compared to MP2 |

|---|---|---|

| B3LYP | Failed to accurately estimate the ⁴H₅⇄⁵H₄ equilibrium nih.govresearchgate.net | Overestimates conformer energies nih.govresearchgate.net |

| M06-2X | Showed good agreement with experimental results nih.govresearchgate.net | Slightly underestimates conformer energies nih.govresearchgate.net |

The Vinylogous Anomeric Effect (VAE) is a key factor governing the conformational preferences of glycals. nih.govresearchgate.net This stereoelectronic effect involves the delocalization of an oxygen lone pair into the π-system of the double bond, which stabilizes certain conformations. In the case of this compound, the VAE contributes to the stability of the ⁴H₅ conformation. nih.govresearchgate.net However, the VAE is not the sole determinant of the conformational equilibrium in this molecule; it is in competition with other interactions. nih.govresearchgate.net

The conformational equilibrium (⁴H₅⇄⁵H₄) in this compound is significantly influenced by the competition between the Vinylogous Anomeric Effect and quasi 1,3-diaxial interactions. nih.govresearchgate.net These interactions are repulsive steric clashes that occur between substituents in positions that mimic a 1,3-diaxial arrangement in a standard chair conformation.

Specifically for this compound, this involves interactions between the acetoxy group at C3 (3-OAc) and the acetoxymethyl group at C5 (5-CH₂OAc). nih.govresearchgate.net The strength of these destabilizing interactions is dependent on the orientation of the acetoxy group at C4. nih.govresearchgate.net Further analysis using Atoms in Molecules (AIM) theory has revealed the presence of a weak bonding interaction between the 3-OAc and 5-CH₂OAc groups. nih.govresearchgate.net

Reaction Mechanism Elucidation

Theoretical studies are instrumental in elucidating the complex reaction mechanisms that this compound can undergo. This versatile building block can react through various pathways, including those involving electrophilic or radical intermediates. usp.brnih.gov

The double bond in this compound is susceptible to electrophilic attack. The mechanism of these additions has been a subject of investigation. For instance, in azidonitration reactions, one proposed mechanism involves the initial formation of an azidoalkyl radical which is then oxidized to a carbonium ion. cdnsciencepub.com This carbocation intermediate would then be attacked by a nucleophile, such as a nitrate (B79036). cdnsciencepub.com The formation of certain side products, like N-acetyl derivatives during workup, can be explained by the attack of a nucleophilic solvent (like acetonitrile) on this carbonium ion intermediate, forming a nitrilium ion precursor. cdnsciencepub.com

This compound can also participate in reactions via radical pathways. The internal alkene functionality is key to these mechanisms. Upon the addition of a radical to the double bond, the resulting radical intermediate can be stabilized by resonance, forming an allyl radical. nih.gov This stabilization is crucial for promoting subsequent reaction steps, such as ring-opening in radical polymerization processes. nih.gov The attack of heteroatom radicals on the glycal double bond has also been studied, noting that radicals can attack from either face of the sugar ring. researchgate.net

Emerging Research Areas

Green Chemistry Approaches and Biotransformations in Ionic Liquids

The principles of green chemistry, which advocate for the use of environmentally benign solvents and catalysts, are increasingly being integrated into synthetic carbohydrate chemistry. Ionic liquids (ILs), salts that are liquid at or near room temperature, have garnered significant attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. researchgate.netrsc.orgrsc.org These designer solvents offer unique environments for chemical reactions and are particularly promising for biocatalysis, the use of enzymes to catalyze chemical transformations. nih.gov

While direct studies on the biotransformation of Tri-O-acetyl-D-glucal in ionic liquids are still an emerging field, research on related carbohydrate molecules demonstrates the immense potential of this approach. Enzymes, particularly lipases, often exhibit enhanced stability, activity, and selectivity in ILs compared to conventional organic solvents. nih.gov For instance, the use of ionic liquids can improve the solubility of polar substrates like carbohydrates, which is often a limiting factor in non-aqueous enzymatic reactions. Furthermore, ILs can influence the conformation of enzymes, leading to altered and often improved catalytic behavior.

A key advantage of using ionic liquids in the context of this compound is the potential for highly regioselective enzymatic reactions. The acetyl groups on the glucal ring can be selectively removed or modified by lipases, and the use of an ionic liquid medium could enhance the precision of these transformations, leading to the efficient synthesis of valuable intermediates without the need for complex protection and deprotection steps. The recyclability of both the enzyme and the ionic liquid further enhances the sustainability of such processes, aligning perfectly with the goals of green chemistry. As researchers continue to explore the synergies between biocatalysis and ionic liquids, it is anticipated that this approach will provide novel and sustainable pathways for the derivatization of this compound.

Polymer Chemistry and Material Science Applications

The unique chemical structure of this compound makes it an attractive monomer for the synthesis of novel polymers with specialized properties. Its carbohydrate backbone offers the potential for creating biocompatible and biodegradable materials, while the double bond provides a reactive handle for various polymerization techniques.

Biodegradable Polymers and Hydrogels

The development of biodegradable polymers from renewable resources is a critical step towards a circular economy. Carbohydrates, being abundant and biocompatible, are excellent candidates for the creation of sustainable plastics. While research into polymers derived directly from this compound is nascent, related studies on other sugar-based monomers have paved the way. For example, the polymerization of acryloyl and methacryloyl derivatives of acetylated glucose has been shown to yield biodegradable materials.

The glycal structure of this compound is particularly suited for ring-opening polymerization (ROP), a common method for producing biodegradable polyesters. The double bond can be converted to an epoxide, which can then undergo polymerization. This strategy opens up possibilities for creating a new class of polyesters with a sugar-based backbone, which would be expected to exhibit enhanced biodegradability compared to their petroleum-based counterparts.

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are another promising application. nih.govnih.gov The hydrophilic nature of the underlying glucose unit in this compound suggests that polymers derived from it could form hydrogels with potential uses in biomedical applications, such as drug delivery and tissue engineering. The biodegradability of these hydrogels would be a significant advantage, allowing them to be safely broken down by the body over time.

Polysaccharide Mimetics and Synthetic Carbohydrate Polymers

Polysaccharides play crucial roles in biological systems, but their structural complexity and heterogeneity, when isolated from natural sources, can be a limitation for certain applications. The chemical synthesis of polysaccharides and their mimetics—polymers that mimic the structure or function of natural polysaccharides—offers a way to create well-defined materials with tailored properties. researchgate.netdntb.gov.uadaneshyari.com

This compound serves as an excellent starting material for the synthesis of monomers that can be used to build polysaccharide mimetics. For instance, D-glucal, the precursor to this compound, has been used to prepare protected glucose β-lactam monomers. nih.gov These monomers can then undergo anionic ring-opening polymerization to produce poly-amido-saccharides (PASs), which are polymers with amide linkages between the sugar units instead of the natural glycosidic bonds. nih.gov These synthetic carbohydrate polymers can be designed to have specific chain lengths and functionalities, opening up applications as, for example, biosurfactant mimetics. nih.gov The versatility of this compound in organic synthesis allows for the creation of a wide range of such non-natural sugar-based monomers, providing a powerful toolkit for the construction of novel synthetic carbohydrate polymers.

Copolymers of this compound and Itaconic Anhydride (B1165640)

A specific area of polymer research where this compound has been successfully employed is in its copolymerization with itaconic anhydride. researchgate.net Itaconic acid and its anhydride are bio-based monomers that can be produced through the fermentation of carbohydrates. scielo.brespublisher.commdpi.com The free-radical copolymerization of this compound (TAG) with itaconic anhydride (IA) yields copolymers with a sugar-based unit in the polymer backbone. researchgate.net

These copolymers have been synthesized using various feed ratios of the two monomers, and their thermal and molecular properties have been characterized. researchgate.net The glass transition temperature (Tg) of these copolymers is typically in the range of 139–145 °C, and their molecular weights are in the range of 5157–5499 g/mol . researchgate.net Interestingly, while itaconic anhydride can be homopolymerized, this compound does not readily undergo homopolymerization under the same conditions, highlighting the importance of the copolymerization strategy. researchgate.net The resulting copolymers have shown promise as antimicrobial and anticancer agents, demonstrating that the incorporation of the carbohydrate moiety can impart valuable biological activity to the polymer. researchgate.net

| Copolymer Designation | Monomer Feed Ratio (IA:TAG) | Glass Transition Temperature (Tg) (°C) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| IA-TAG1 | 9:1 | 133-148 (range) | 5157-5499 (range) | 1.7-2.1 (range) |

| IA-TAG2 | 8:2 | 139-145 (highest in range) | 5157-5499 (range) | 1.7-2.1 (range) |

| IA-TAG3 | 7:3 | 133-148 (range) | 5157-5499 (range) | 1.7-2.1 (range) |

| IA-TAG4 | 6:4 | 139-145 (lowest in range) | 5157-5499 (range) | 1.7-2.1 (range) |

| IA-TAG5 | 5:5 | 133-148 (range) | 5157-5499 (range) | 1.7-2.1 (range) |

Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. fiveable.menih.gov A key area within this field is host-guest chemistry, where a larger "host" molecule can encapsulate a smaller "guest" molecule, leading to changes in the properties of both. escholarship.orgthno.org

While the application of this compound in the design of complex host-guest systems is a largely unexplored frontier, its carbohydrate structure suggests intriguing possibilities. For example, derivatives of this compound could be used as building blocks to construct larger macrocyclic hosts. The inherent chirality and multiple functionalization points of the glucose unit could lead to the creation of hosts with highly specific recognition properties.

Conversely, this compound and its derivatives could themselves act as guest molecules, binding within the cavities of synthetic hosts like cyclodextrins or calixarenes. The study of such interactions could provide insights into the molecular recognition of carbohydrates, which is fundamental to many biological processes. Furthermore, a Ph.D. thesis by Anwar Shamim has touched upon the supramolecular aspects of this compound derivatives, noting the presence of C-H···O interactions that mediate the formation of supramolecular chains in the crystalline state. usp.br This observation underscores the potential for this molecule to participate in directed self-assembly, a cornerstone of supramolecular chemistry.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the best of both chemical and enzymatic methods to create efficient and selective reaction pathways. nih.govnih.gov This approach is particularly powerful in carbohydrate chemistry, where the high density of similar functional groups (hydroxyl groups) makes selective chemical manipulation challenging. This compound is an excellent substrate for chemoenzymatic strategies, particularly those involving lipases for regioselective deacetylation. researchgate.net

Lipases, which are enzymes that typically hydrolyze fats, can be used in non-aqueous media to selectively remove acetyl groups from protected sugars. This has been demonstrated with this compound, where different lipases can catalyze the removal of specific acetyl groups, yielding valuable intermediates that would be difficult to synthesize using purely chemical methods. For example, the lipase (B570770) from Pseudomonas fluorescens has been used to selectively deacetylate this compound to give 4,6-di-O-acetyl-D-glucal in high yield. researchgate.net This regioselectivity is a hallmark of enzymatic catalysis and provides a significant advantage over traditional chemical methods.

| Enzyme | Substrate | Product | Yield (%) |

| Lipase from Pseudomonas fluorescens | This compound | 4,6-di-O-acetyl-D-glucal | 90 |

| Pseudomonas lipase | Ferrier rearrangement products of this compound | Primary alcohol acetates | >90 |

Medicinal Chemistry Applications

This compound is a cornerstone in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a wide array of biologically active molecules. nbinno.com Its unique structure and reactivity make it an ideal starting material for constructing complex molecular architectures, which are essential for the development of new therapeutic agents. nbinno.comchemimpex.com Researchers frequently utilize this compound for its ability to undergo selective transformations, enabling the precise introduction of functional groups and the creation of novel chemical entities with potential therapeutic benefits. nbinno.comresearchgate.net

A significant application of this compound is in carbohydrate chemistry, where it functions as a critical precursor in various glycosylation reactions. nbinno.com These reactions are fundamental for synthesizing complex structures such as glycoproteins, glycolipids, and oligosaccharides, many of which are vital for developing new drugs. nbinno.commedchemexpress.com The compound is a key intermediate in preparing various glycosyl donors, including glycosyl halides, which are essential for many synthetic strategies in medicinal chemistry. nbinno.comnih.gov

Detailed research has demonstrated the utility of this compound in the synthesis of compounds targeting a range of diseases, including cancer and viral infections. chemimpex.com Its role extends to the creation of modified sugars and complex natural product derivatives, highlighting its importance in the pharmaceutical industry. chemimpex.comcaymanchem.com

Synthesis of Anticancer Agents

This compound has proven invaluable in the enantioselective synthesis of potent anticancer agents. It serves as a precursor for molecules that can inhibit biological processes essential for cancer cell survival.

Spliceosome Inhibitors: The compound is a key starting material in the synthesis of derivatives of spliceostatin A and thailanstatin A. caymanchem.com These natural products are potent inhibitors of the spliceosome, a cellular machine critical for gene expression, making them promising anticancer therapeutic targets. caymanchem.com

Glycosylthiadiazole Derivatives: Research has shown that this compound can be used to synthesize N-glycosides of 2-amino-1,3,4-thiadiazoles. mdpi.com The resulting glycoconjugates have been assessed for their anticancer activity. An efficient glycosylation method starting from the glucal allows for the creation of these novel compounds. mdpi.com

Synthesis of Other Bioactive Compounds

The utility of this compound extends beyond anticancer research into the development of other therapeutic agents.

Antiviral and Antibiotic Agents: The compound's structure is advantageous for the synthesis of various biologically active molecules, including those with potential antiviral and antibiotic properties. chemimpex.com

Modified Sugars: It is used to synthesize specialized sugar molecules such as 3-acetamido-2,3-dideoxyhexopyranoses. nih.gov This is achieved through the addition of hydrazoic acid to an aldehyde derived from this compound, followed by hydrogenation, yielding various 3-amino and 3-acetamido sugars. nih.gov These amino sugars are important components of many bioactive compounds.

The table below summarizes some of the key medicinal chemistry applications and the classes of compounds synthesized from this compound.

| Compound Class Synthesized | Precursor | Therapeutic Area/Application | Reference |

|---|---|---|---|

| Spliceostatin A and Thailanstatin A Derivatives | This compound | Anticancer (Spliceosome Inhibition) | caymanchem.com |

| N-Glycosides of 2-Amino-1,3,4-thiadiazoles | This compound | Anticancer | mdpi.com |

| 3-Acetamido-2,3-dideoxyhexopyranoses | This compound | Building blocks for bioactive compounds | nih.gov |

| Glycosides and Oligosaccharides | This compound | General Drug Development (Antiviral, Antibiotic) | chemimpex.com |

Q & A

Q. What are the common synthetic routes for preparing tri-O-acetyl-D-glucal, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via reductive elimination of O-protected glycosyl halides, as described by Fischer . A practical method involves deacetylating this compound using sodium in methanol, achieving near-quantitative yields (e.g., 99% in ). Reaction conditions such as solvent choice (e.g., anhydrous CH₃CN for AlCl₃-catalyzed coupling ), temperature, and catalyst loading (e.g., DPAP-initiated thiosugar addition ) critically affect stereochemical outcomes and purity. Researchers must optimize these parameters using TLC or HPLC for monitoring.

Q. How does this compound participate in glycosylation reactions, and what mechanisms govern its regioselectivity?

this compound is a versatile substrate for C-glycosidation and thiosugar coupling. For example, its reaction with acetylene under radical initiation (DPAP) produces S-disaccharides as a 1:1 epimeric mixture, with regioselectivity dictated by radical stabilization at the anomeric position . The Ferrier rearrangement, a key reaction, involves acid-catalyzed ring-opening to form bicyclic monomers for polymer synthesis . Steric and electronic effects of the acetyl groups guide reactivity at specific hydroxyl positions .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Standard methods include:

- ¹H/¹³C NMR : Assigns stereochemistry and monitors deacetylation (e.g., tracking acetyl group removal ).

- HRMS : Confirms molecular weight and purity .

- DSC/GPC : Evaluates thermal properties (Tg = 139–145°C) and molecular weight distribution in copolymers .

- Polarimetry : Measures optical rotation to verify enantiomeric integrity .

Advanced Research Questions

Q. How can this compound be leveraged to design sulfur-containing polymers with tailored thermal properties?

this compound serves as a precursor for sulfur-rich bicyclic monomers via Ferrier rearrangement. By varying sulfur/oxygen configurations (e.g., thioester vs. thionocarbonate linkages), researchers modulate polymer backbone flexibility and Tg. For example, copolymers with itaconic anhydride exhibit Tg values inversely correlated with sulfur content (higher sulfur = lower Tg) . Ring-opening polymerization (ROP) kinetics and monomer stereochemistry should be studied via ¹H NMR and MALDI-TOF to correlate structure-property relationships.

Q. What strategies resolve contradictions in experimental data, such as conflicting Tg values in copolymer systems?

Discrepancies in thermal data (e.g., Tg variations in IA-TAG copolymers ) often arise from differences in molecular weight, comonomer ratios, or side reactions (e.g., incomplete Ferrier rearrangement). To address this:

- Perform rigorous purification (e.g., size-exclusion chromatography).

- Use controlled polymerization techniques (e.g., anionic ROP) to narrow dispersity.

- Validate structural homogeneity via 2D NMR (e.g., HSQC, HMBC).

Q. How can regioselective deacetylation of this compound be achieved for targeted functionalization?

Enzymatic deacetylation under flow conditions using immobilized BsubpNBE selectively removes the 3- and 4-acetyl groups, yielding 6-O-acetyl-D-glucal with >90% regioselectivity . Alternatively, base-mediated hydrolysis (e.g., NaOMe/MeOH) can be tuned by adjusting reaction time and temperature to prioritize kinetic vs. thermodynamic control .

Q. What methodologies enable the use of this compound in UV-degradable polymers?

Copolymerization with L-lactide introduces thionocarbonate linkages via cyclic xanthate monomers derived from this compound. These linkages undergo UV-induced cleavage (365 nm), achieving 40% mass loss in 6 hours with only 3% sulfur content . Researchers should optimize comonomer feed ratios and UV exposure protocols using SEC and TGA to balance degradability and mechanical stability.

Q. How do structural modifications of this compound impact its biological activity?

Derivatives like IA-TAG copolymers exhibit antimicrobial activity via membrane disruption, assessed via minimum inhibitory concentration (MIC) assays . Modifying acetyl group positions alters hydrophobicity and H-bonding capacity, which can be quantified using logP calculations and molecular docking studies. For cytotoxicity screening, MTT assays on cancer cell lines (e.g., HeLa) are recommended.

Methodological Considerations

- Ferrier Rearrangement Optimization : Use BF₃·Et₂O as a catalyst in dichloromethane at −20°C to minimize side reactions .

- Radical-Mediated Reactions : Employ AIBN or DPAP initiators under inert atmospheres to control radical chain propagation .

- Data Validation : Cross-reference NMR assignments with literature (e.g., δ 7.16 ppm for glucal protons ) and use internal standards in HRMS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.